2-Cyclopentylmethythiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-(cyclopentylmethyl)thiophene |
InChI |
InChI=1S/C10H14S/c1-2-5-9(4-1)8-10-6-3-7-11-10/h3,6-7,9H,1-2,4-5,8H2 |
InChI Key |
MHCDPUQZSITUCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2=CC=CS2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclopentylmethythiophene
Elucidation of Established Synthetic Routes
The conversion of thiophene (B33073) to 2-Cyclopentylmethythiophene is a two-stage process. The initial stage involves the introduction of a cyclopentanecarbonyl group onto the thiophene ring, followed by the complete reduction of the carbonyl group to a methylene (B1212753) bridge.
Friedel-Crafts Acylation for 2-Thienyl Cyclopentyl Ketone Precursor
The first critical step in the synthesis is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction utilizes cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst to produce the intermediate, 2-thienyl cyclopentyl ketone. organic-chemistry.org This ketone is the direct precursor to the final product. The reaction is favored due to the deactivation of the product towards further substitution, which prevents polyacylation. organic-chemistry.orglibretexts.org
The mechanism of the Friedel-Crafts acylation begins with the reaction between the acyl halide (cyclopentanecarbonyl chloride) and a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). libretexts.org This interaction generates a highly electrophilic acylium ion, which is stabilized by resonance. libretexts.orgnih.gov
The thiophene ring, acting as the nucleophile, then attacks the acylium ion. This electrophilic attack preferentially occurs at the C2 position (alpha-carbon) of the thiophene ring. The selectivity for the 2-position is attributed to the superior resonance stabilization of the resulting cationic intermediate (sigma complex). stackexchange.com Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, whereas attack at the C3 position yields a less stable intermediate with only two resonance contributors. stackexchange.com Finally, a proton is eliminated from the C2 position, restoring the aromaticity of the thiophene ring and yielding the 2-thienyl cyclopentyl ketone product. libretexts.org
The efficiency and yield of the synthesis of 2-thienyl cyclopentyl ketone are highly dependent on the reaction conditions. A stoichiometric amount of the Lewis acid catalyst is typically required because both the reactant acyl chloride and the resulting ketone product form complexes with it. organic-chemistry.org
Historically, catalysts like stannic chloride (SnCl₄) were used, but alternatives have been explored to improve yields and environmental compatibility. google.com Aluminum trichloride (AlCl₃) has been shown to be an effective and more economical catalyst for this transformation. google.com Further advancements include the use of solid, reusable catalysts like graphite, which simplify the work-up process to a simple filtration and offer a more ecologically sound method. google.com The choice of solvent and temperature is also critical; for instance, using o-dichlorobenzene as a solvent allows for controlled reaction temperatures. google.com Quenching the reaction with dilute acid is a necessary step to decompose the catalyst-ketone complex and isolate the product. google.com
| Parameter | Condition/Reagent | Rationale/Effect | Citation |
|---|---|---|---|
| Acylating Agent | Cyclopentanecarbonyl chloride | Provides the cyclopentylcarbonyl electrophile. | google.com |
| Catalyst | Stannic Chloride (SnCl₄) | Traditional Lewis acid catalyst; effective but raises environmental concerns (heavy metal waste). | google.com |
| Aluminum Trichloride (AlCl₃) | Cheaper and more common Lewis acid, provides high yields. | google.com | |
| Graphite | A mild, solid, and ecologically friendly catalyst that allows for easier product work-up via filtration. | google.com | |
| Stoichiometry | At least 1:1 molar ratio of Lewis acid to acyl chloride. | Both the acyl chloride and the product ketone complex with the Lewis acid, necessitating a stoichiometric amount. | organic-chemistry.orggoogle.com |
| Solvent | o-Dichlorobenzene | Provides a suitable medium for the reaction and allows for temperature control. | google.com |
| Work-up | Quenching with 10% Hydrochloric Acid | Decomposes the intermediate complex to liberate the final ketone product. | google.com |
Reductive Transformation via Modified Wolff-Kishner Protocol
Following the successful synthesis of the 2-thienyl cyclopentyl ketone precursor, the next stage is the complete reduction of the carbonyl group to a methylene (CH₂) group. The Wolff-Kishner reduction is an ideal method for this transformation as it is performed under basic conditions, which is suitable for the acid-sensitive thiophene ring. wikipedia.orgalfa-chemistry.com The reaction converts the ketone into its corresponding alkane, this compound.
The Wolff-Kishner reduction mechanism proceeds in two main phases. organicchemistrytutor.com
Hydrazone Formation : The first step is the condensation of the 2-thienyl cyclopentyl ketone with hydrazine (B178648) (NH₂NH₂) to form a hydrazone intermediate. This reaction involves a nucleophilic attack by the hydrazine on the carbonyl carbon. organicchemistrytutor.compearson.com
Nitrogen Elimination : Under strongly basic conditions and high temperatures, the hydrazone undergoes a series of deprotonation and protonation steps. The terminal nitrogen of the hydrazone is deprotonated by a strong base (e.g., hydroxide (B78521) or alkoxide), forming an anion. masterorganicchemistry.com This is followed by protonation of the carbon atom. A second deprotonation at the nitrogen leads to the formation of a diimide anion. wikipedia.orgmasterorganicchemistry.com This intermediate is unstable and collapses, irreversibly releasing nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction to completion. organicchemistrytutor.commasterorganicchemistry.com This step generates a carbanion, which is then rapidly protonated by a proton source in the reaction medium (typically water or the solvent) to yield the final alkane product. wikipedia.org The rate-determining step is generally considered to be the initial deprotonation of the hydrazone. wikipedia.orgmasterorganicchemistry.com
| Step | Description | Key Intermediates | Citation |
|---|---|---|---|
| 1 | Nucleophilic attack of hydrazine on the ketone's carbonyl carbon. | Tetrahedral intermediate | pearson.com |
| 2 | Elimination of water to form the hydrazone. | Hydrazone | alfa-chemistry.comorganicchemistrytutor.com |
| 3 | Deprotonation of the terminal nitrogen by a strong base (e.g., KOH). This is the rate-limiting step. | Hydrazone anion | wikipedia.orgmasterorganicchemistry.com |
| 4 | Protonation of the carbon atom by a solvent molecule. | - | masterorganicchemistry.com |
| 5 | A second deprotonation of the nitrogen atom. | Diimide anion | wikipedia.org |
| 6 | Elimination of nitrogen gas (N₂) to form a carbanion. | Carbanion | organicchemistrytutor.commasterorganicchemistry.com |
| 7 | Protonation of the carbanion to yield the final alkane product. | Alkane (this compound) | wikipedia.org |
The classic Wolff-Kishner reduction required harsh conditions, such as very high temperatures in a sealed tube. wikipedia.orgthermofisher.cn The Huang-Minlon modification significantly improved the practicality of this reaction. This modification involves using a high-boiling point, protic solvent like ethylene glycol or diethylene glycol, which allows the reaction to be conducted at atmospheric pressure at temperatures around 200°C. alfa-chemistry.commasterorganicchemistry.comthermofisher.cn
Hydrazine Hydrate (B1144303) (N₂H₄·H₂O) : This is a more convenient and less hazardous source of hydrazine compared to its anhydrous form. thermofisher.cn It serves as the nucleophile to form the crucial hydrazone intermediate. An excess of hydrazine is often used to ensure complete conversion of the ketone. alfa-chemistry.com
Potassium Hydroxide (KOH) : As a strong base, KOH is essential for the second phase of the mechanism. organicchemistrytutor.com It acts as the catalyst for the elimination of nitrogen by deprotonating the hydrazone. masterorganicchemistry.com The high temperatures employed in the modified protocol ensure that the base is sufficiently reactive to deprotonate the weakly acidic N-H bond of the hydrazone. masterorganicchemistry.com The Huang-Minlon modification also allows for the use of water-soluble bases like KOH or NaOH. alfa-chemistry.comthermofisher.cn The procedure typically involves first heating the ketone, hydrazine hydrate, and base in the solvent to form the hydrazone, then distilling off the water and excess hydrazine to allow the temperature to rise sufficiently for the final reduction step to occur efficiently. alfa-chemistry.comthermofisher.cn
This optimized system of hydrazine hydrate, a strong base, and a high-boiling solvent provides a robust and effective method for the deoxygenation of the 2-thienyl cyclopentyl ketone, leading to high yields of this compound.
Role of High-Boiling Solvents (e.g., Diethylene Glycol) in Reaction Efficacy
High-boiling solvents play a crucial role in the synthesis of thiophene derivatives, particularly in reactions that require elevated temperatures to proceed at a reasonable rate. Solvents such as diethylene glycol offer several advantages in the context of synthesizing 2-Cyclopentylmethylthiophene. Their high boiling points allow for a wider range of reaction temperatures, which can be critical for overcoming the activation energy of C-C bond formation, especially when dealing with less reactive alkylating agents.
The use of diethylene glycol has been noted in the C-H alkylation of heterocycles. For instance, in certain radical alkylation approaches, running the reaction in diethylene glycol can lead to the formation of the desired product in moderate yields. The solvent's ability to dissolve a wide range of organic and inorganic reagents can also contribute to a more homogeneous reaction mixture, facilitating better interaction between reactants and catalysts.
Table 1: Properties of Common High-Boiling Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Polarity |
| Diethylene Glycol | 245 | 31.7 | Polar Protic |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | Polar Aprotic |
| Sulfolane | 285 | 43.3 | Polar Aprotic |
Methodological Refinements for Enhanced Yield and Purity of this compound
Achieving high yield and purity in the synthesis of 2-Cyclopentylmethylthiophene necessitates careful optimization of reaction conditions and purification techniques. General strategies for improving synthetic outcomes are broadly applicable to the preparation of this specific compound.
Key Methodological Refinements:
Catalyst and Ligand Selection: In cross-coupling reactions, the choice of catalyst (e.g., palladium or nickel complexes) and the corresponding ligand is paramount. For instance, in Suzuki-Miyaura couplings, the use of sterically hindered and electron-rich phosphine ligands can significantly improve catalytic activity and, consequently, the yield.
Reaction Parameter Optimization: A systematic study of reaction parameters such as temperature, reaction time, and reagent stoichiometry is essential. For example, in Friedel-Crafts alkylation, controlling the temperature can minimize the formation of polysubstituted byproducts and resinification, which are common issues in thiophene chemistry. google.com
Purification Techniques: Post-reaction workup and purification are critical for obtaining high-purity 2-Cyclopentylmethylthiophene. Techniques such as column chromatography on silica gel are often employed to separate the desired product from unreacted starting materials and byproducts. The choice of eluent system is crucial for achieving good separation. Distillation under reduced pressure can also be an effective method for purifying liquid thiophene derivatives.
Table 2: Common Impurities and Removal Strategies
| Potential Impurity | Origin | Removal Strategy |
| Di-substituted thiophene | Over-alkylation | Column Chromatography |
| Unreacted starting materials | Incomplete reaction | Column Chromatography, Distillation |
| Polymeric byproducts | Side reactions (e.g., in Friedel-Crafts) | Filtration, Column Chromatography |
| Isomeric products | Rearrangement of alkylating agent | Careful selection of catalyst and conditions |
Comparative Analysis of Potential Alternative Synthetic Strategies
Beyond direct alkylation methods, several other synthetic strategies can be envisioned for the preparation of 2-Cyclopentylmethylthiophene. These often involve the formation of a C-C bond between the thiophene ring and the cyclopentylmethyl moiety through modern cross-coupling reactions or direct functionalization of the thiophene core.
Exploration of Cross-Coupling Approaches to Introduce the Cyclopentylmethyl Moiety
Cross-coupling reactions are powerful tools for the formation of C(sp²)-C(sp³) bonds and represent a viable pathway to 2-Cyclopentylmethylthiophene. These methods typically involve the reaction of a 2-halothiophene with an organometallic reagent containing the cyclopentylmethyl group, catalyzed by a transition metal complex.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 2-halothiophene with a cyclopentylmethylboronic acid or ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. Optimization of the base, solvent, and palladium catalyst/ligand system would be crucial for achieving high yields.
Kumada Coupling: This approach utilizes a Grignard reagent, such as cyclopentylmethylmagnesium bromide, in reaction with a 2-halothiophene, typically catalyzed by a nickel or palladium complex. The high reactivity of Grignard reagents can be advantageous but may also lead to side reactions if not carefully controlled.
Negishi Coupling: In this method, an organozinc reagent, such as cyclopentylmethylzinc halide, is coupled with a 2-halothiophene. Negishi couplings are known for their high functional group tolerance and reactivity, particularly with secondary alkylzinc reagents. The use of highly hindered ligands can reduce the likelihood of β-hydride elimination and isomerization, which can be a challenge with secondary alkyl groups.
Table 3: Comparison of Cross-Coupling Strategies
| Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, functional group tolerance, commercially available reagents | Preparation of specific boronic acids |
| Kumada | Organomagnesium (Grignard) | Nickel or Palladium | High reactivity of Grignard reagents | Lower functional group tolerance, potential for side reactions |
| Negishi | Organozinc | Palladium or Nickel | High reactivity, good functional group tolerance, effective for secondary alkyl groups | Moisture sensitivity of organozinc reagents |
Direct Functionalization of Thiophene Ring Systems for 2-Substitution
Direct C-H functionalization methods offer a more atom-economical approach by avoiding the pre-functionalization of the thiophene ring (i.e., halogenation).
Direct C-H Alkylation: This involves the direct reaction of thiophene with a cyclopentylmethyl halide or another suitable electrophile in the presence of a catalyst. While conceptually straightforward, achieving high regioselectivity for the 2-position can be challenging, and these reactions often require specific directing groups or specialized catalytic systems to control the outcome.
Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction involves reacting thiophene with a cyclopentylmethyl halide or alcohol in the presence of a Lewis acid catalyst. Thiophene is highly reactive under Friedel-Crafts conditions, which can lead to high yields. However, the reaction is often plagued by issues such as polysubstitution and rearrangement of the alkylating agent. google.com The choice of a mild Lewis acid and careful control of reaction conditions are necessary to obtain the desired 2-substituted product selectively. google.com For instance, using TMSOTf as a promoter with secondary arylmethyl acetates has been shown to be effective for the alkylation of thiophenes.
Table 4: Comparison of Direct Functionalization Strategies
| Reaction | Reagents | Catalyst/Promoter | Key Advantages | Potential Challenges |
| Direct C-H Alkylation | Thiophene, Cyclopentylmethyl halide | Transition metal catalyst | Atom economy, fewer synthetic steps | Regioselectivity control, catalyst development |
| Friedel-Crafts Alkylation | Thiophene, Cyclopentylmethyl halide/alcohol | Lewis Acid (e.g., AlCl₃, TMSOTf) | High reactivity of thiophene, potentially high yields | Polysubstitution, carbocation rearrangements, catalyst deactivation |
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Strategic Utility of 2 Cyclopentylmethythiophene As a Synthetic Intermediate
Future Prospects for Application as a Modular Building Block in Diverse Synthetic Endeavors
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Q & A
Basic: What are the standard synthetic routes for preparing 2-Cyclopentylmethythiophene, and how can purity be validated?
Answer:
The synthesis typically involves Friedel-Crafts alkylation of thiophene with cyclopentylmethyl halides or via cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acid derivatives). Key steps include:
- Reagent optimization : Use anhydrous conditions and catalysts like AlCl₃ for alkylation to minimize side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures.
- Purity validation : Combine GC-MS (to confirm molecular weight and absence of impurities) and ¹H/¹³C NMR (to verify substitution patterns and cyclopentyl integration). For novel compounds, elemental analysis is mandatory .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- ¹H NMR : Identify thiophene ring protons (δ 6.5–7.2 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm). Splitting patterns confirm substituent positions .
- FT-IR : Confirm C-S bond (600–800 cm⁻¹) and alkyl C-H stretches (2800–3000 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₄S).
- X-ray crystallography (if crystals form): Resolves 3D conformation and bond angles, critical for structure-activity studies .
Advanced: How can conflicting spectroscopic data for this compound derivatives be resolved?
Answer:
Contradictions often arise from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Re-run spectra in multiple solvents .
- Tautomerism or rotamerism : Variable-temperature NMR (VT-NMR) can detect dynamic processes.
- Impurity interference : Use 2D NMR (COSY, HSQC) to isolate signals. Cross-check with independent syntheses and computational modeling (DFT for expected spectra) .
Advanced: What strategies optimize reaction yields for this compound in cross-coupling reactions?
Answer:
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(dba)₂ with ligands like XPhos for Suzuki-Miyaura reactions.
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance solubility of aryl halides.
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 120°C for 30 min vs. 24 hrs conventional heating).
- Workup optimization : Use aqueous NaHCO₃ to quench reactions and prevent acid-catalyzed decomposition .
Basic: How to conduct a systematic literature review on this compound’s applications?
Answer:
- Database selection : Use SciFinder with keywords: "this compound," "thiophene derivatives," "synthesis," and "spectroscopic characterization." Exclude patents to focus on academic studies .
- Filters : Limit to peer-reviewed journals (e.g., J. Org. Chem., Eur. J. Med. Chem.) and prioritize articles with full experimental details.
- Citation tracking : Use Web of Science to identify seminal papers and recent reviews .
Advanced: How to design experiments assessing this compound’s electronic properties for material science applications?
Answer:
- Cyclic voltammetry : Measure oxidation/reduction potentials to estimate HOMO/LUMO levels.
- DFT calculations : Compare computed orbital energies (Gaussian 16, B3LYP/6-31G*) with experimental data.
- UV-Vis spectroscopy : Correlate absorption maxima (λₘₐₓ) with conjugation length and substituent effects.
- Thin-film characterization : Use AFM or SEM to study morphology in optoelectronic devices .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for volatile intermediates.
- Waste disposal : Collect halogenated byproducts in designated containers for incineration.
- Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .
Advanced: How to address reproducibility challenges in synthesizing this compound analogs?
Answer:
- Detailed documentation : Record exact stoichiometry, solvent grades, and stirring rates.
- Batch consistency : Use standardized reagents (e.g., Aldrich Sure/Seal™ for air-sensitive compounds).
- Collaborative validation : Share protocols with independent labs and compare yields/purity via round-robin testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
